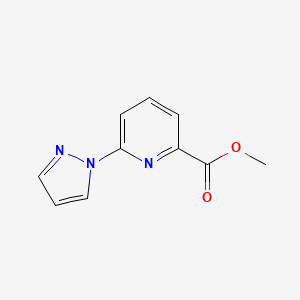

methyl 6-(1H-pyrazol-1-yl)picolinate

Description

Methyl 6-(1H-pyrazol-1-yl)picolinate is a heterocyclic organic compound featuring a pyridine core substituted with a pyrazole ring at the 6-position and a methyl ester group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, agrochemicals, and materials science. Its planar aromatic system enables π-π stacking interactions, while the ester group enhances solubility and reactivity in cross-coupling reactions. The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions, with purity verified by techniques such as NMR, HPLC, and X-ray crystallography (as exemplified by the use of SHELX programs for structural refinement in related studies) .

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

methyl 6-pyrazol-1-ylpyridine-2-carboxylate |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-5-9(12-8)13-7-3-6-11-13/h2-7H,1H3 |

InChI Key |

RAOJJYGJNJVRSB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)N2C=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methyl 6-(1H-pyrazol-1-yl)picolinate, its physicochemical and functional properties are compared below with structurally analogous compounds.

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Melting Point (°C) | Solubility (mg/mL, H2O) | Applications |

|---|---|---|---|---|---|

| This compound | 219.22 | 1.8 | 145–148 | 2.3 | Drug intermediates, ligands |

| Ethyl 6-(1H-imidazol-1-yl)picolinate | 233.25 | 2.1 | 132–135 | 1.9 | Catalysis, agrochemicals |

| 6-(1H-Pyrazol-1-yl)picolinic acid | 205.18 | 0.5 | >250 (decomp.) | 5.6 | Metal chelation, APIs<sup>†</sup> |

| Methyl 5-(1H-pyrazol-1-yl)picolinate | 219.22 | 1.7 | 140–143 | 2.0 | Polymer additives |

<sup>*</sup>LogP calculated using XLogP3.

<sup>†</sup>APIs: Active Pharmaceutical Ingredients.

Key Findings:

Electronic Effects : The pyrazole ring in this compound introduces electron-withdrawing character, enhancing electrophilicity at the pyridine nitrogen compared to its imidazole analogue (higher LogP in the latter suggests increased lipophilicity due to the additional methyl group in imidazole derivatives) .

Solubility : The methyl ester group in this compound reduces aqueous solubility relative to the free carboxylic acid derivative (6-(1H-pyrazol-1-yl)picolinic acid), which is critical for applications requiring metal coordination.

Regioisomerism : this compound exhibits a higher melting point than its 5-position regioisomer, likely due to improved crystal packing from symmetric substitution patterns.

Research Insights and Limitations

While this compound demonstrates versatility, its thermal instability above 150°C limits high-temperature applications. Comparative studies highlight its superior reactivity in Suzuki-Miyaura couplings over ethyl 6-(1H-imidazol-1-yl)picolinate, attributed to the ester group’s electron-deficient nature . However, structural data for precise mechanistic interpretations remain sparse, underscoring the need for advanced crystallographic analyses using tools like SHELXL for refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.